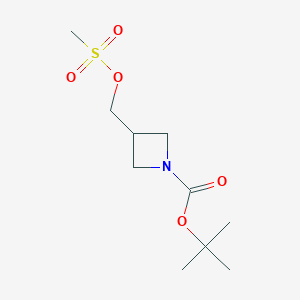

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate

Vue d'ensemble

Description

“(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate” is a chemical compound with the CAS Number: 142253-57-4 . Its IUPAC name is tert-butyl 3-{[(methylsulfonyl)oxy]methyl}-1-azetidinecarboxylate . The compound has a molecular weight of 265.33 g/mol .

Molecular Structure Analysis

The compound has a linear formula of C10H19NO5S . The InChI code is 1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 . The canonical SMILES representation is CC©©OC(=O)N1CC(C1)COS(=O)(=O)C .Chemical Reactions Analysis

The compound is useful as a rigid linker in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation .Physical And Chemical Properties Analysis

The compound is a solid or semi-solid or liquid or lump . It should be stored sealed in dry at 2-8°C .Applications De Recherche Scientifique

- Application Summary : “(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate” is widely used as an intermediate in organic synthesis . It can generate various functional compounds by substitution reaction, condensation reaction, and amination reaction .

- Results or Outcomes : The outcomes of these reactions would vary depending on the specific reactants and conditions used. One important outcome is the synthesis of various functional compounds .

- Application Summary : This compound is useful as a rigid linker in PROTAC (PROteolysis TArgeting Chimeras) development for targeted protein degradation as well as chemical conjugates .

- Results or Outcomes : The use of this compound in PROTAC development can lead to the creation of effective protein degraders. These degraders can be used to selectively degrade disease-causing proteins, providing a potential therapeutic strategy for various diseases .

Scientific Field: Organic Synthesis

Scientific Field: Drug Development

Safety And Hazards

The compound has several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

The compound is used as a precursor to the synthesis of azaspiro[3.4]octanes . It is also used in the development of PROTACs for targeted protein degradation . The compound’s rigid linker can impact the 3D orientation of the degrader and thus ternary complex formation, which could be an area of future exploration .

Propriétés

IUPAC Name |

tert-butyl 3-(methylsulfonyloxymethyl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-5-8(6-11)7-15-17(4,13)14/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYVGVJPTGKRSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30620816 | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Tert-butoxycarbonyl)azetidin-3-YL)methyl methanesulfonate | |

CAS RN |

142253-57-4 | |

| Record name | tert-Butyl 3-[[(methylsulfonyl)oxy]methyl]azetidine-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142253-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 3-{[(methanesulfonyl)oxy]methyl}azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30620816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B189722.png)

![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)